molecular formula C17H20ClNO3 B562367 Aposcopolamine Hydrochloride Salt CAS No. 890416-03-2

Aposcopolamine Hydrochloride Salt

Cat. No. B562367
M. Wt: 321.801
InChI Key: QAVHVYYGPPOIEY-UHFFFAOYSA-N
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Description

Aposcopolamine Hydrochloride Salt, also known as Apohyoscine Hydrochloride or Aposcopolamin Hydrochloride, is a metabolite of Scopolamine . It is a bio-active isolate of Datura ferox and several species of Physochlaina, plants belonging to the Nightshade family, Solanaceae . The molecular formula of Aposcopolamine Hydrochloride Salt is C17H20ClNO3, and its molecular weight is 321.80 .


Molecular Structure Analysis

The molecular structure of Aposcopolamine, the parent compound of Aposcopolamine Hydrochloride Salt, is given by the formula C17H19NO3 . The molecular weight is 285.3377 . More detailed structural information can be obtained from specialized chemical databases or software.

Scientific Research Applications

Methoxyamine Hydrochloride

  • Methoxyamine Hydrochloride has potential chemotherapeutic adjuvant activity. It covalently binds to apurinic/apyrimidinic DNA damage sites, inhibiting the base excision repair process, which may prevent DNA strand breaks repair and induce apoptosis. This property could potentiate the anti-tumor activity of alkylating agents (Definitions, 2020).

Stability of Apomorphine Hydrochloride

  • The study of Apomorphine hydrochloride (ApoHCI) stability in pharmaceutical preparations is crucial for its use in clinical research. ApoHCI was found to be stable for up to six months in certain conditions, which is significant for its application in clinical settings (Ng Ying Kin, Lal, & Thavundayil, 2001).

Hydrolysis of Apurinic Sites in DNA and Nucleosomes

  • Research on polyamines, such as spermine and spermidine, showed their ability to catalyze hydrolysis of phosphodiester linkages in apurinic and apyrimidinic sites in DNA. This finding is relevant in understanding DNA repair mechanisms and the role of polyamines in genetic stability (Male, Fosse, & Kleppe, 1982).

Diosgenyl 2-Amino-2-Deoxy-Beta-D-Glucopyranoside Hydrochloride

  • Diosgenyl 2-amino-2-deoxy-beta-D-glucopyranoside hydrochloride and its derivatives showed promising antitumor activities. These compounds increased the number of apoptotic B cells in chronic lymphotic leukemia, highlighting their potential as therapeutic agents (Myszka, Bednarczyk, Najder, & Kaca, 2003).

Clomipramine Hydrochloride and Glioma

  • Clomipramine Hydrochloride (CLOM), a tricyclic antidepressant, selectively kills neoplastic glial cells while sparing normal brain cells. This differential sensitivity to CLOM in malignant glioma-derived cell cultures suggests its potential use in glioma treatment (Parker & Pilkington, 2006).

Liquid Chromatography-Electrospray Ionization for Scopolamine

  • A study on scopolamine metabolism using liquid chromatography-mass spectrometry revealed various metabolites of scopolamine, including aposcopolamine, in rats. This method provides detailed insights into scopolamine's metabolism, which can be relevant for similar compounds (Chen, Chen, Du, & Han, 2008).

Safety And Hazards

Aposcopolamine Hydrochloride Salt is harmful if swallowed . More detailed safety and hazard information should be available in the material safety data sheet (MSDS) for Aposcopolamine Hydrochloride Salt.

properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-phenylprop-2-enoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3.ClH/c1-10(11-6-4-3-5-7-11)17(19)20-12-8-13-15-16(21-15)14(9-12)18(13)2;/h3-7,12-16H,1,8-9H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVHVYYGPPOIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(=C)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675633
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aposcopolamine Hydrochloride Salt

CAS RN

890416-03-2
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.0~2,4~]nonan-7-yl 2-phenylprop-2-enoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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